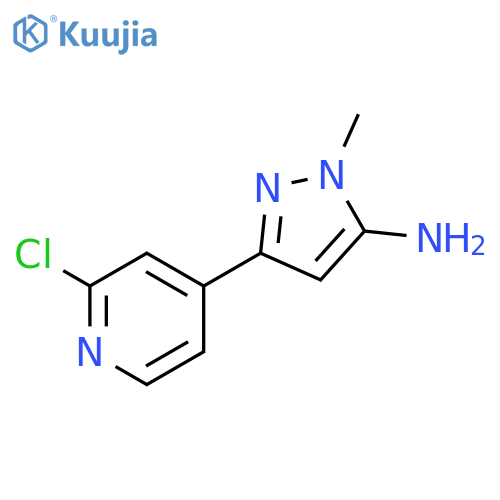

Cas no 1240522-14-8 (3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)

1240522-14-8 structure

商品名:3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-5-amine, 3-(2-chloro-4-pyridinyl)-1-methyl-

- 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine

- 1240522-14-8

- EN300-1983201

- SCHEMBL2683964

- DNSISSVKSRRIEC-UHFFFAOYSA-N

-

- インチ: 1S/C9H9ClN4/c1-14-9(11)5-7(13-14)6-2-3-12-8(10)4-6/h2-5H,11H2,1H3

- InChIKey: DNSISSVKSRRIEC-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(N)=CC(C2C=CN=C(Cl)C=2)=N1

計算された属性

- せいみつぶんしりょう: 208.0515740g/mol

- どういたいしつりょう: 208.0515740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

- 密度みつど: 1.43±0.1 g/cm3(Predicted)

- ふってん: 414.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 1.46±0.10(Predicted)

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1983201-0.5g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 0.5g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1983201-5.0g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1983201-5g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 5g |

$3770.0 | 2023-09-16 | ||

| Enamine | EN300-1983201-1.0g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 1g |

$1299.0 | 2023-05-26 | ||

| Enamine | EN300-1983201-2.5g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 2.5g |

$2548.0 | 2023-09-16 | ||

| Enamine | EN300-1983201-0.1g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 0.1g |

$1144.0 | 2023-09-16 | ||

| Enamine | EN300-1983201-10.0g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1983201-10g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 10g |

$5590.0 | 2023-09-16 | ||

| Enamine | EN300-1983201-0.25g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 0.25g |

$1196.0 | 2023-09-16 | ||

| Enamine | EN300-1983201-0.05g |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

1240522-14-8 | 0.05g |

$1091.0 | 2023-09-16 |

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1240522-14-8 (3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量